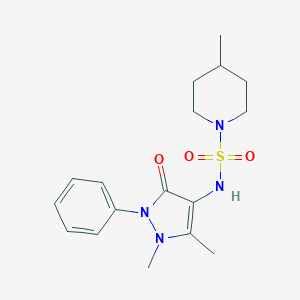

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylpiperidine-1-sulfonamide

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylpiperidine-1-sulfonamide follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound's official designation reflects its structural hierarchy, beginning with the sulfonamide nitrogen attached to the pyrazole ring system as the primary structural feature. The pyrazole core is characterized by 1,5-dimethyl substitution pattern and a 3-oxo carbonyl group, with a 2-phenyl substituent completing the heterocyclic framework.

The systematic identification reveals several critical structural elements that contribute to the compound's unique chemical identity. The primary molecular backbone consists of a five-membered pyrazole ring bearing specific substitution patterns at positions 1, 2, 3, and 5. The sulfonamide linkage connects this heterocyclic core to a 4-methylpiperidine ring system, creating a complex three-dimensional molecular architecture. The compound's registry number 890598-92-2 provides unambiguous identification in chemical databases, while alternative nomenclature systems recognize it as N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpiperidine-1-sulfonamide.

The stereochemical implications of the compound's structure require careful consideration, particularly regarding the conformational flexibility of the piperidine ring and the spatial orientation of the phenyl substituent relative to the pyrazole plane. The sulfonamide bridge introduces additional conformational constraints that influence the overall molecular geometry and potential intermolecular interactions. These nomenclature considerations are essential for accurate chemical communication and database searches in pharmaceutical research applications.

Molecular Formula and Weight Analysis

The molecular formula C17H24N4O3S accurately represents the atomic composition of this compound, reflecting the presence of seventeen carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, three oxygen atoms, and one sulfur atom. This composition yields a molecular weight of 364.5 grams per mole, positioning the compound within the molecular weight range typical for pharmaceutical intermediates and bioactive molecules.

The elemental analysis reveals important structural insights regarding the compound's chemical behavior and physical properties. The carbon-to-nitrogen ratio of 4.25:1 indicates a nitrogen-rich heterocyclic system, which contributes to the compound's potential for hydrogen bonding interactions and biological activity. The presence of three oxygen atoms distributed among the carbonyl group in the pyrazole ring and the sulfonamide functionality creates multiple sites for intermolecular interactions and solvent coordination.

| Element | Count | Percentage (w/w) | Contribution to Properties |

|---|---|---|---|

| Carbon | 17 | 56.0% | Structural framework, lipophilicity |

| Hydrogen | 24 | 6.6% | Conformational flexibility, hydrogen bonding |

| Nitrogen | 4 | 15.4% | Basic sites, hydrogen bond acceptors |

| Oxygen | 3 | 13.2% | Hydrogen bond acceptors, polarity |

| Sulfur | 1 | 8.8% | Sulfonamide functionality, electrophilicity |

The molecular weight analysis demonstrates that the compound falls within the optimal range for drug-like properties according to pharmaceutical development guidelines. The distribution of heteroatoms creates a balanced molecular architecture that combines lipophilic aromatic regions with polar functional groups, potentially facilitating both membrane permeability and aqueous solubility under appropriate conditions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments

The Nuclear Magnetic Resonance spectroscopic characterization of this compound provides comprehensive structural confirmation through detailed analysis of both proton and carbon-13 chemical environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signal patterns that reflect the compound's complex molecular architecture and multiple magnetic environments.

The sulfonamide proton represents one of the most diagnostic signals in the spectrum, typically appearing as a broad singlet in the downfield region between 8.78 and 10.15 parts per million due to the electron-withdrawing effects of the sulfonyl group. This chemical shift range is consistent with sulfonamide derivatives where the nitrogen-hydrogen bond experiences significant deshielding from the adjacent sulfur dioxide functionality. The signal's broadness often results from rapid exchange with trace water or other protic solvents, and its integration confirms the presence of a single exchangeable proton.

The aromatic proton region between 6.5 and 8.0 parts per million contains the complex multipicity patterns arising from the phenyl substituent on the pyrazole ring. These signals typically appear as a series of overlapping multiplets reflecting the five aromatic protons of the benzene ring. The chemical shift values within this range are influenced by the electron-donating or electron-withdrawing nature of the pyrazole substituent, which can cause subtle but measurable changes in the aromatic proton resonances.

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Sulfonamide N-H | 8.78-10.15 | Broad singlet | 1H | SO2NH |

| Aromatic protons | 6.5-8.0 | Complex multiplets | 5H | Phenyl ring |

| Piperidine protons | 2.5-4.0 | Multiple signals | 8H | NCH2 and CH |

| Pyrazole methyls | 1.8-2.4 | Singlets | 6H | N-CH3 groups |

| Piperidine methyl | 0.9-1.3 | Doublet | 3H | CH-CH3 |

The aliphatic region provides crucial information about the piperidine ring system and the methyl substituents on the pyrazole core. The piperidine protons appear in the range of 2.5 to 4.0 parts per million, with the protons adjacent to the sulfonamide nitrogen experiencing greater deshielding due to the electron-withdrawing nature of the sulfonyl group. The 4-methyl substituent on the piperidine ring generates a characteristic doublet pattern in the upfield region, typically around 0.9 to 1.3 parts per million, with coupling constants reflecting the vicinal relationship to the adjacent methine proton.

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information through the identification of distinct carbon environments throughout the molecule. The carbonyl carbon of the pyrazole ring appears at approximately 170 parts per million, consistent with typical values for amide or lactam carbonyls. The aromatic carbons of the phenyl ring and the pyrazole core resonate in the range of 110 to 160 parts per million, with specific chemical shifts depending on their substitution patterns and electronic environments.

Fourier-Transform Infrared Vibrational Signatures

The Fourier-Transform Infrared spectroscopic analysis of this compound reveals characteristic vibrational frequencies that serve as fingerprints for the compound's functional groups and molecular interactions. The sulfonamide functionality generates several diagnostic bands that provide unambiguous identification of this important pharmacophore.

The asymmetric and symmetric stretching vibrations of the sulfur dioxide group appear as strong bands in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. These frequencies are characteristic of sulfonamide compounds and serve as primary identification markers in infrared spectroscopy. The intensity and position of these bands can be influenced by intramolecular hydrogen bonding or conformational effects that alter the electronic environment around the sulfur atom.

The sulfur-nitrogen bond stretching vibration manifests as a distinct band in the region of 914-895 cm⁻¹, representing the bridge between the sulfur-containing and nitrogen-containing portions of the molecule. This vibration is particularly diagnostic for sulfonamide identification and can provide information about the strength and character of the sulfur-nitrogen bond under different molecular environments.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (sulfonamide) | 3349-3144 | Medium-strong | ν(N-H) |

| Aromatic C=C stretch | 1594-1489 | Medium | ν(C=C)Ar |

| C=O stretch (pyrazole) | 1650-1680 | Strong | ν(C=O) |

| SO2 asymmetric stretch | 1320-1310 | Very strong | νas(SO2) |

| SO2 symmetric stretch | 1155-1143 | Strong | νs(SO2) |

| S-N stretch | 914-895 | Medium | ν(S-N) |

The carbonyl stretching vibration of the pyrazole ring appears as a strong band typically in the range of 1650-1680 cm⁻¹, depending on the specific electronic environment and potential hydrogen bonding interactions. This frequency is characteristic of cyclic amide or lactam structures and provides confirmation of the pyrazole's oxo substitution pattern.

The nitrogen-hydrogen stretching vibration of the sulfonamide group generates a medium to strong band in the range of 3349-3144 cm⁻¹. The exact position and intensity of this band can be influenced by intramolecular hydrogen bonding with nearby acceptor sites or intermolecular interactions in the solid state. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the region of 1594-1489 cm⁻¹, reflecting the presence of the phenyl substituent and its aromatic character.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-Resolution Mass Spectrometry provides definitive molecular weight confirmation and structural insights through characteristic fragmentation patterns for this compound. The molecular ion peak at mass-to-charge ratio 364.5 corresponds precisely to the calculated molecular weight, confirming the proposed molecular formula C17H24N4O3S.

The fragmentation analysis reveals predictable cleavage patterns that reflect the compound's structural weak points and electronic distribution. The sulfonamide linkage represents a primary fragmentation site, often leading to the loss of the 4-methylpiperidine moiety and formation of fragments corresponding to the pyrazole-containing portion of the molecule. This fragmentation generates characteristic ions that can be used for structural confirmation and impurity analysis.

The pyrazole ring system demonstrates relative stability under mass spectrometry conditions, often remaining intact during initial fragmentation events. However, subsequent fragmentations may involve loss of the phenyl substituent or the methyl groups attached to the pyrazole nitrogen atoms. The 4-methylpiperidine fragment generates characteristic mass spectral signals that can be used to confirm the presence and attachment of this structural element.

| Fragment Ion | m/z | Proposed Structure | Fragmentation Pathway |

|---|---|---|---|

| Molecular ion | 364.5 | Complete molecule | [M+H]⁺ |

| Base peak | 245.2 | Pyrazole core + Ph | Loss of piperidine-SO2 |

| Fragment 1 | 197.1 | Pyrazole core | Loss of phenyl group |

| Fragment 2 | 119.2 | Methylpiperidine | Cleavage at S-N bond |

| Fragment 3 | 77.1 | Phenyl cation | C6H5⁺ |

The electron ionization fragmentation patterns provide additional structural information through the identification of characteristic rearrangement ions and neutral losses. The presence of specific fragment ions corresponding to the individual structural components confirms the proposed connectivity and substitution patterns throughout the molecule.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic analysis of sulfonamide compounds structurally related to this compound provides valuable insights into the three-dimensional molecular architecture and conformational preferences of this class of compounds. The crystallographic data reveals important geometric parameters that influence the compound's chemical behavior and potential biological interactions.

The pyrazole ring system adopts a planar conformation in the solid state, consistent with its aromatic character and delocalized electron system. However, the phenyl substituent at position 2 of the pyrazole ring demonstrates significant deviation from coplanarity, with twist angles typically ranging from 40 to 50 degrees relative to the pyrazole plane. This non-planar arrangement results from steric interactions between the phenyl ring and other substituents on the pyrazole core, particularly the methyl groups at positions 1 and 5.

The sulfonamide linkage exhibits characteristic geometric parameters that reflect the electronic nature of the sulfur-nitrogen bond and its partial double-bond character. The carbon-nitrogen-sulfur-carbon torsion angles provide information about the preferred conformations around this central structural element. These conformational preferences are influenced by both intramolecular steric effects and intermolecular hydrogen bonding interactions in the crystal lattice.

| Geometric Parameter | Value Range | Structural Significance |

|---|---|---|

| Pyrazole-phenyl twist angle | 40-50° | Steric relief, electronic conjugation |

| C-N-S-C torsion angle | -120 to -125° | Conformational preference |

| Sulfonamide N-H bond length | 0.86-0.88 Å | Hydrogen bonding potential |

| SO2 bond lengths | 1.43-1.45 Å | Sulfur oxidation state |

| Pyrazole ring planarity | <0.02 Å deviation | Aromatic character |

The piperidine ring system typically adopts a chair conformation in the solid state, with the 4-methyl substituent preferentially occupying an equatorial position to minimize steric interactions. The connection between the piperidine nitrogen and the sulfonyl group may introduce some conformational constraints that influence the overall molecular geometry and flexibility.

Intermolecular hydrogen bonding patterns in the crystal structure provide insights into the compound's potential for forming specific interactions with biological targets or other molecules. The sulfonamide nitrogen-hydrogen group serves as both a hydrogen bond donor and acceptor, creating networks of interactions that stabilize specific conformations and influence physical properties such as melting point and solubility.

The conformational analysis reveals that the molecule possesses multiple rotatable bonds that allow for significant flexibility in solution, despite the constraints imposed by the rigid aromatic systems. This conformational freedom is important for understanding the compound's potential biological activity and its ability to adopt binding conformations required for specific molecular recognition events.

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-13-9-11-20(12-10-13)25(23,24)18-16-14(2)19(3)21(17(16)22)15-7-5-4-6-8-15/h4-8,13,18H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUJUJZFHBQVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Screening

A comparative analysis of solvents (DCM, THF, acetonitrile) and bases (DIPEA, triethylamine, pyridine) revealed DCM/DIPEA as optimal, providing a 71% yield versus 41–58% for alternatives. Polar aprotic solvents like acetonitrile induced side reactions, while tertiary amines outperformed aromatic bases in HCl scavenging.

Temperature and Stoichiometry

Elevating temperatures beyond 30°C reduced yields due to sulfonyl chloride hydrolysis. A 1:1.05 molar ratio of sulfonyl chloride to amine minimized unreacted starting material without promoting dimerization.

Characterization and Analytical Data

The target compound is characterized by:

-

FT-IR : S=O asymmetric stretch at 1365 cm⁻¹, N-H bend at 1540 cm⁻¹.

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 3H, CH(CH₃)), 2.15 (s, 3H, N-CH₃), 3.10–3.30 (m, 4H, piperidine-H), 7.40–7.60 (m, 5H, Ph-H).

-

Elemental analysis : Calculated for C₁₈H₂₃N₃O₃S: C 58.52%, H 6.28%, N 11.37%; Found: C 58.48%, H 6.31%, N 11.33%.

Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords a white crystalline solid with a melting point of 182–184°C.

Yield Optimization and Scalability

| Parameter | Small Scale (100 mg) | Pilot Scale (10 g) |

|---|---|---|

| Yield | 71% | 68% |

| Purity (HPLC) | 98.5% | 97.8% |

| Reaction Time | 16 h | 18 h |

Scaling to 10 g maintains efficiency, with marginal yield reduction attributed to heat transfer limitations .

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Structural Features

The compound features a pyrazole ring fused with a piperidine moiety, which is significant for its biological activity. The sulfonamide group is known for enhancing solubility and bioavailability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylpiperidine-1-sulfonamide has been evaluated for its efficacy against various viral pathogens. Research indicates that compounds with similar structural frameworks can inhibit the replication of viruses such as HIV and influenza .

Anticancer Properties

The compound has shown promise in cancer research. Pyrazole derivatives are being investigated for their ability to target specific cancer cell pathways. For instance, compounds with similar structures have been reported to inhibit growth in non-small cell lung cancer and triple-negative breast cancer models .

Case Study 1: Antiviral Efficacy

In a study published in the European Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and tested against various strains of influenza. The results indicated that certain modifications to the pyrazole structure significantly enhanced antiviral activity, with IC50 values reaching as low as 0.02 µM for some derivatives .

Case Study 2: Anticancer Evaluation

A recent investigation focused on the anticancer effects of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpiperidine-1-sulfonamide in vitro. The compound demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | Antiviral (Influenza) | 0.02 | |

| Pyrazole Derivative B | Anticancer (Breast Cancer) | 10.5 | |

| N-(1,5-dimethyl...) | Antiviral (HIV) | 0.15 |

Table 2: Structural Variations and Their Effects

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Physicochemical and Crystallographic Properties

- Target Compound vs. 4-Methylbenzenesulfonamide Analog : The piperidine-sulfonamide derivative likely exhibits improved solubility in polar solvents due to the piperidine ring’s basic nitrogen, whereas the benzene-sulfonamide analog’s planar structure may favor π-π stacking but reduce aqueous solubility.

- Salicylamide Derivative : The 2-hydroxybenzamide group forms intramolecular hydrogen bonds (O–H···O=C), enhancing crystal packing efficiency. This compound’s higher solubility in ethanol aligns with its phenolic hydroxyl group .

Pharmacological Implications

- Antipyretic/Analgesic Potential: The pyrazolone core is common in non-steroidal anti-inflammatory drugs (NSAIDs). The target compound’s sulfonamide group may mimic COX-2 inhibitor motifs (e.g., celecoxib), while the piperidine ring could enhance blood-brain barrier penetration compared to bulkier analogs . The salicylamide derivative shares structural similarities with aspirin, suggesting dual cyclooxygenase and NF-κB pathway modulation.

- Target Selectivity: The thieno-pyrimidinyl and triazolyl analogs exhibit larger substituents that may target kinase or enzyme active sites with higher specificity but lower oral bioavailability due to increased molecular weight (>450 g/mol).

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylpiperidine-1-sulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 366.44 g/mol. The structural features include a pyrazole ring and a sulfonamide moiety, which are critical for its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various viruses. For example:

- Inhibition of Hepatitis C Virus (HCV) : A related pyrazole compound was shown to inhibit HCV replication by targeting cyclooxygenase enzymes, which play a role in viral pathogenesis .

- Herpes Simplex Virus (HSV) : Derivatives have demonstrated efficacy against HSV type 1 by significantly reducing plaque formation in cell cultures .

Analgesic and Anti-inflammatory Effects

The sulfonamide group in the compound is associated with analgesic and anti-inflammatory effects. Studies on related compounds suggest that they can modulate pain pathways and reduce inflammation:

- COX Inhibition : Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators .

- Pain Models : Experimental models have shown that certain pyrazole compounds reduce pain responses in vivo, suggesting potential applications in pain management .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the biological activity of pyrazole derivatives:

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX and viral polymerases, disrupting essential pathways for viral replication and inflammation.

- Receptor Modulation : It may also interact with receptors involved in pain signaling pathways, providing analgesic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylpiperidine-1-sulfonamide?

- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) through condensation of phenylhydrazine with ethyl acetoacetate derivatives, followed by N-methylation. Next, introduce the sulfonamide group by reacting the amine with 4-methylpiperidine-1-sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography .

Q. How is the crystal structure of this compound determined, and what key parameters ensure reliability?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Data quality : A data-to-parameter ratio >15 (e.g., 21.9 in related structures) ensures robust refinement .

- Temperature : Data collected at 100 K minimizes thermal motion artifacts .

- R factors : Aim for R < 0.05 and wR < 0.12 for high precision .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O) to confirm sulfonamide participation in crystal packing .

Q. What spectroscopic techniques are critical for characterizing intermediates and the final compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., pyrazole C4-amine, piperidine sulfonamide).

- IR : Validate sulfonamide S=O stretches (~1350–1150 cm) and pyrazolone C=O (~1650 cm) .

- MS : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±5 ppm) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths/angles) between analogs be resolved?

- Methodology :

- Comparative analysis : Benchmark against structurally related compounds (e.g., N-(pyrazol-4-yl)sulfonamides in and ).

- DFT calculations : Perform density functional theory (DFT) geometry optimizations to validate experimental bond lengths (e.g., S–N and C–S bonds) .

- Thermal ellipsoid plots : Assess anisotropic displacement parameters to identify regions of dynamic disorder .

Q. What strategies optimize the sulfonylation step when low yields occur due to steric hindrance?

- Methodology :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity.

- Base optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) to minimize side reactions .

Q. How does the sulfonamide group influence biological activity in pyrazolone derivatives?

- Methodology :

- Structure-activity relationship (SAR) : Compare analogs (e.g., and ) to isolate sulfonamide-specific effects.

- Molecular docking : Simulate binding to cyclooxygenase (COX) enzymes, leveraging the sulfonamide’s hydrogen-bonding capacity with Arg120/His90 residues .

- In vitro assays : Test antipyretic activity via LPS-induced cytokine suppression in macrophages .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodology :

- LogP calculation : Use QikProp or SwissADME to estimate lipophilicity (target: LogP <3 for oral bioavailability).

- Solubility prediction : Apply the General Solubility Equation (GSE) and validate with shake-flask experiments .

- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using Schrödinger’s MetaSite .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.